molecular formula C13H18N4O B12635279 4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-67-7

4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B12635279
CAS No.: 920959-67-7
M. Wt: 246.31 g/mol
InChI Key: HBANGYWVKVBSQY-UHFFFAOYSA-N
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Description

4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the family of pyrrolopyridines.

Preparation Methods

The synthesis of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves multiple steps. One common synthetic route starts with the preparation of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These derivatives are then subjected to various reactions to introduce the desired functional groups . Industrial production methods often involve the use of preformed pyrazole or pyridine rings, which are then functionalized to obtain the target compound .

Chemical Reactions Analysis

4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific functional groups and their arrangement. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

CAS No.

920959-67-7

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

4-(3-methylbutylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C13H18N4O/c1-8(2)3-5-15-11-9-4-6-16-13(9)17-7-10(11)12(14)18/h4,6-8H,3,5H2,1-2H3,(H2,14,18)(H2,15,16,17)

InChI Key

HBANGYWVKVBSQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C2C=CNC2=NC=C1C(=O)N

Origin of Product

United States

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